trans-2,3-Dibromo-2-butene-1,4-diol

Description

Chemical Identity:

trans-2,3-Dibromo-2-butene-1,4-diol (CAS 21285-46-1) is a brominated aliphatic diol with the molecular formula C₄H₆Br₂O₂ and a molecular weight of 245.90 g/mol . It is characterized by a trans-configuration across the double bond, as confirmed by its IUPAC name (2E)-2,3-dibromobut-2-ene-1,4-diol .

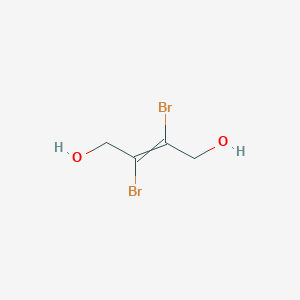

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dibromobut-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXIJRBKWTTJH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(/CO)\Br)/Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024942 | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3234-02-4, 21285-46-1 | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21285-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobutenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021285461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dibromo-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMO-2-BUTENE-1,4-DIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W297831A99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

234 to 237 °F (NTP, 1992) | |

| Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene-1,4-diol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butene backbone. The reaction can be represented as follows:

HOCH2CH=CHCH2OH+Br2→HOCH2C(Br)=C(Br)CH2OH

The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form aldehydes or ketones.

Reduction: The compound can be reduced to form the corresponding butene diol.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Butene diol.

Substitution: Various substituted butene diols depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

trans-2,3-Dibromo-2-butene-1,4-diol exhibits significant herbicidal , fungicidal , and pesticidal properties. It serves as an effective agent in controlling various agricultural pests and diseases. A patent indicates its utility as an intermediate for the preparation of derivatives with similar biological activities, emphasizing its role in developing biocides and plant protection products .

Materials Science

The compound is instrumental in synthesizing fire-resistant materials . It can be reacted with dibasic acids (e.g., adipic acid, phthalic acid) to create fire-resistant polyester resins and polyurethane foams. These materials are vital in industries where fire safety is a priority .

Table: Fire-Resistant Material Synthesis

| Reaction Type | Reactants | Products |

|---|---|---|

| Polyester Formation | This compound + Dibasic Acid | Fire-resistant Polyester Resins |

| Polyurethane Formation | This compound + Diisocyanate | Fire-resistant Polyurethane Foams |

Organic Synthesis

In organic chemistry, this compound is utilized as a brominating agent in various synthesis reactions. It facilitates the formation of complex organic molecules through bromination processes . A notable study highlights its role in synthesizing oligomer bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate as a green corrosion inhibitor for mild steel .

Case Study 1: Corrosion Inhibition

A study published in the Indonesian Journal of Chemistry explored the conversion of PET waste into an oligomer using this compound. The resulting oligomer demonstrated efficacy as a corrosion inhibitor in acidic environments . This application not only showcases the compound's versatility but also contributes to sustainable practices by recycling plastic waste.

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal properties of this compound revealed its effectiveness against specific weed species. The compound was tested in field conditions and showed promising results in reducing weed biomass without adversely affecting crop yield .

Biological Activity

trans-2,3-Dibromo-2-butene-1,4-diol, with the molecular formula CHBrO, is a halogenated organic compound notable for its diverse biological activities. This compound features two bromine atoms and two hydroxyl groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and industrial processes.

This compound is a crystalline solid that is soluble in water and alcohols. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 245.9 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 113 - 117 °C |

| Solubility | Soluble in methanol |

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups enable hydrogen bonding with biological targets, further influencing its biological effects.

Biological Applications

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential use as a biocide due to its effectiveness against various bacteria and fungi .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, although further research is needed to elucidate the specific mechanisms involved .

- Corrosion Inhibition : In industrial applications, this compound has been utilized as a corrosion inhibitor. A study demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments .

Study 1: Antimicrobial Efficacy

A study published in the Indonesian Journal of Chemistry explored the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .

Study 2: Corrosion Inhibition

Another research article investigated the use of this compound as a green corrosion inhibitor derived from PET waste. The study highlighted its efficacy in reducing corrosion rates on mild steel surfaces when used in phosphoric acid solutions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| cis-2-butene-1,4-diol | Hydroxylated alkene | Limited biological activity |

| 2,3-Dibromo-1,4-butanediol | Dibrominated alcohol | Moderate antimicrobial effects |

| trans-1,4-Dibromo-2-butene | Dibrominated alkene | Potential herbicidal properties |

Comparison with Similar Compounds

Physical Properties :

- Appearance : White to yellow crystalline powder .

- Melting Point : 114°C .

- Solubility : Water-soluble (10–50 mg/mL at 21°C) .

Synthesis :

The compound is synthesized via direct bromination of 2-butyne-1,4-diol in an aqueous medium at temperatures between −10°C and 100°C . This method, developed by General Aniline & Film Corp. (1972), offers a commercially viable route with high yields .

Comparison with Similar Compounds

Structural and Functional Analogues

(Z)-2,3-Dibromo-2-butene-1,4-diol

- Structural Difference : Cis-configuration (Z-isomer) vs. trans-configuration.

- Properties: Limited data available due to synthesis challenges, but cis-isomers generally exhibit lower thermal stability and altered reactivity .

2,3-Dibromopropan-1-ol (CAS 96-13-9)

2,2-Bis(bromomethyl)propane-1,3-diol (CAS 3296-90-0)

- Structure : Branched brominated diol with two bromomethyl groups.

- Applications : Flame retardant in polyurethane foams; lacks the conjugated double bond present in this compound, reducing its utility in polymerization reactions .

Physical and Chemical Properties Comparison

Application-Specific Comparisons

Corrosion Inhibition

Q & A

Q. What are the optimized synthetic routes for trans-2,3-Dibromo-2-butene-1,4-diol, and how can purity be verified?

Methodological Answer:

- Synthesis Optimization : The compound is typically synthesized via bromination of 2-butene-1,4-diol using bromine under controlled conditions. Key parameters include temperature (0–5°C to avoid side reactions) and stoichiometric control (2:1 Br₂:diol ratio). Reaction progress is monitored via TLC or GC-MS .

- Purity Verification :

- Melting Point : Confirm purity using melting point analysis (lit. 112–114°C) .

- Spectroscopy : Use H NMR (δ 4.2–4.4 ppm for hydroxyl protons; δ 6.2 ppm for vinyl protons) and IR (broad O-H stretch at 3200–3400 cm⁻¹; C-Br at 550–650 cm⁻¹) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : Assign stereochemistry using H and C NMR. The trans-configuration is confirmed by coupling constants (J = 10–12 Hz for vinyl protons) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 246.90) to confirm molecular weight .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks (e.g., diol OH groups form intermolecular H-bonds) .

Q. Physical Properties Table

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 245.90 g/mol | |

| Melting Point | 112–114°C | |

| Density | 2.252 g/cm³ | |

| Solubility in Water | 1–5 g/100 mL (21°C) | |

| Hazard Classification | Skin Sensitizer (Category 1B) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis under varying conditions?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and bromine addition rate. For example, refluxing in n-pentane vs. room-temperature stirring significantly alters product distribution .

- Side Reaction Analysis : Monitor byproducts (e.g., dibrominated isomers) via GC-MS or HPLC. Adjust quenching protocols (e.g., rapid neutralization with Na₂S₂O₃) to suppress over-bromination .

- Kinetic Studies : Perform time-resolved NMR to identify intermediates and optimize reaction time .

Q. What mechanistic insights explain its role in bromination reactions and corrosion inhibition?

Methodological Answer:

- Bromination Reactions : Acts as a bromine donor in radical reactions. The vicinal dibromo groups undergo regioselective elimination, forming reactive intermediates for cross-coupling or cyclization .

- Corrosion Inhibition : In phosphoric acid environments, the compound oligomerizes to form a protective film on mild steel. Evaluate efficacy via:

Q. How to address discrepancies in reported toxicity and ecological impact data?

Methodological Answer:

- Toxicity Assays : Compare Ames test (mutagenicity) and Daphnia magna LC₅₀ data across studies. Note that WGK 3 classification indicates high aquatic toxicity .

- Degradation Studies : Perform photolysis (UV/Vis) and hydrolysis (pH 4–9) experiments to assess persistence. GC-MS identifies degradation byproducts (e.g., debrominated diols) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability during storage—how to mitigate decomposition?

Methodological Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.